![molecular formula C8H14N4OS B1276211 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 847783-74-8](/img/structure/B1276211.png)
4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H14N4OS and a molecular weight of 214.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” consists of a 1,2,4-triazole ring substituted with an ethyl group, a morpholinyl group, and a thiol group .
Physical And Chemical Properties Analysis
“4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol” is a solid compound that should be stored at room temperature. It has a melting point of 16° C .
Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring is known to enhance pharmacokinetics and pharmacological properties . Specifically, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . The ability of these compounds to form hydrogen bonds with different targets can lead to the development of more effective and selective anticancer agents.
Aromatase Inhibition
Aromatase inhibitors are crucial in the treatment of estrogen-dependent cancers. Some 1,2,4-triazole derivatives have been synthesized as potential aromatase inhibitors . These compounds can bind to the active site of the aromatase enzyme, potentially inhibiting the synthesis of estrogen, which is vital for the growth of certain cancer cells.
Carbonic Anhydrase-II Inhibition
Carbonic anhydrase-II is an enzyme involved in various physiological processes. Inhibitors of this enzyme have therapeutic potential in conditions like glaucoma and edema. Triazole derivatives have been identified as potential inhibitors of carbonic anhydrase-II, which could lead to the development of new therapeutic agents .
Anti-Inflammatory and Analgesic Applications
Indole derivatives containing the triazole ring have shown anti-inflammatory and analgesic activities. These compounds could be further explored for their potential use in treating pain and inflammation-related conditions .
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied for their anticancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s function, potentially inhibiting or promoting certain biological processes.
Biochemical Pathways
Given the potential anticancer properties of 1,2,4-triazole derivatives , it’s plausible that this compound could affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Given the potential anticancer properties of 1,2,4-triazole derivatives , it’s possible that this compound could induce cell cycle arrest, apoptosis, or other changes in cancer cells.
properties
IUPAC Name |
4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYDSSGQZYSEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)NN=C1N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171084 |
Source
|
Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847783-74-8 |
Source
|
Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847783-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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